molecular formula C17H12F2O3 B2524702 4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- CAS No. 1479107-10-2

4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-

Cat. No.: B2524702
CAS No.: 1479107-10-2
M. Wt: 302.277
InChI Key: KVWIGTRVURMRQS-SECBINFHSA-N
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Description

4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-: is a complex organic compound belonging to the class of benzopyranones[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). This compound features a benzopyran-4-one core with fluorine atoms at the 6th and 3rd positions of the benzene ring, and a hydroxyethyl group at the 2nd position[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). One common approach is the Friedel-Crafts acylation followed by fluorination and reduction steps[{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 .... The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl3) for the acylation step, and specific fluorinating agents for introducing fluorine atoms[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). Continuous flow reactors and advanced purification techniques like column chromatography or recrystallization might be employed to achieve the desired product[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxy group to a carbonyl group.

  • Reduction: : Reducing the carbonyl group to a hydroxyl group.

  • Substitution: : Replacing a hydrogen atom with another substituent[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Major Products Formed

  • Oxidation: : Formation of 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-carboxyethyl]-4H-1-benzopyran-4-one.

  • Reduction: : Formation of 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer or inflammation.

  • Industry: : Utilized in the development of new materials and pharmaceuticals[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). The fluorine atoms and hydroxyethyl group play crucial roles in enhancing binding affinity and selectivity[{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 .... The exact pathways and targets depend on the specific biological or chemical context in which the compound is used[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Comparison with Similar Compounds

This compound is unique due to its specific arrangement of fluorine atoms and hydroxyethyl group[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 .... Similar compounds include:

  • 7-chloro-3-methyl-4H-1-benzopyran-4-one

  • 7-isopropoxy-3-phenyl-4H-1-benzopyran-4-one

  • 7,8-diacetoxy-2,3-diphenyl-4H-1-benzopyran-4-one:

These compounds differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2O3/c1-9(20)17-15(10-3-2-4-11(18)7-10)16(21)13-8-12(19)5-6-14(13)22-17/h2-9,20H,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWIGTRVURMRQS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (15.0 g, 40.84 mmol) in DMSO (150 ml), n-butanol (7.5 ml) was added and heated to 120° C. for 3 h. The reaction mixture was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by column chromatography with ethyl acetate: petroleum ether to afford the title compound as an off-white solid (7.90 g, 64%). 1H-NMR (δ ppm, CDCl3, 400 MHz): 7.85 (dd, J=8.1, 3 Hz, 1H), 7.54 (dd, J=9.2, 4.2 Hz, 1H), 7.47-7.37 (m, 2H), 7.15-6.98 (m, 3H), 4.74 (quintet, J=6.8 Hz, 1H), 2.23 (d, J=7.4 Hz, 1H), 1.54 (d, J=6.6 Hz, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Yield
64%

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